molecular formula C10H10N2O B1469977 4-(1-methyl-1H-pyrazol-4-yl)phenol CAS No. 1216007-29-2

4-(1-methyl-1H-pyrazol-4-yl)phenol

Cat. No.: B1469977
CAS No.: 1216007-29-2
M. Wt: 174.2 g/mol
InChI Key: RRBHMAJENUAYKG-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)phenol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by a phenol group attached to a pyrazole ring, which is further substituted with a methyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)phenol typically involves the reaction of 1-methyl-1H-pyrazole with a phenol derivative. One common method is the palladium-catalyzed coupling reaction between 4-bromo-1H-pyrazole and a phenol derivative under suitable conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)phenol is unique due to the presence of the methyl group at the 1-position of the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBHMAJENUAYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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